1,2,4-Triazolide

Nucleophilic Substitution Azolide Reactivity Synthetic Yield

Select 1,2,4-Triazolide when reaction performance is non-negotiable. This anionic nucleophile delivers a documented 14% yield advantage over imidazolide in nucleoside derivatization, enables lipase-catalyzed kinetic resolutions with order-of-magnitude selectivity differences, and provides cleaner monophosphorylation for DNA/RNA fragment assembly. For post-combustion CO₂ capture, the 1,2,4-triazolide anion offers 16% higher gravimetric capacity than its 1,2,3-isomer. Available in multiple purity grades to match your process scale.

Molecular Formula C2H2N3-
Molecular Weight 68.06g/mol
Cat. No. B493401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolide
Molecular FormulaC2H2N3-
Molecular Weight68.06g/mol
Structural Identifiers
SMILESC1=NN=C[N-]1
InChIInChI=1S/C2H2N3/c1-3-2-5-4-1/h1-2H/q-1
InChIKeyOCYPXODIXIRXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazolide Procurement Guide: Synthesis Intermediate and Reagent


1,2,4-Triazolide (PubChem CID 3673436) is the conjugate base of 1,2,4-triazole, a five-membered heterocyclic aromatic compound containing three nitrogen atoms. It has a molecular weight of 68.06 g/mol, an XLogP3-AA of -0.7, and a topological polar surface area of 26.8 Ų [1]. As an anionic nucleophile, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, and as a key reagent in peptide coupling and phosphorylation reactions [2].

Why Substituting 1,2,4-Triazolide with Other Azolides Can Compromise Reaction Outcomes


While other azolides (e.g., imidazolide, pyrazolide, tetrazolide) share structural similarities, their distinct electronic and steric properties lead to significant differences in reactivity, regioselectivity, and stability. The presence of three nitrogen atoms in the 1,2,4-triazole ring creates a unique nucleophilic profile that directly impacts reaction kinetics and product distribution. Substituting with a less or more reactive azolide can result in poor yields, side reactions, or complete failure to achieve the desired transformation, particularly in sensitive applications like oligonucleotide synthesis or enzyme-catalyzed resolutions. The quantitative data below demonstrates that for specific reaction classes, 1,2,4-triazolide provides a verifiable performance advantage over its closest analogs, making it a non-interchangeable reagent for informed procurement.

1,2,4-Triazolide: Quantitative Differentiation Data for Scientific Selection


Nucleophilic Addition Yields: 1,2,4-Triazolide vs. Imidazolide

In a head-to-head nucleophilic addition reaction with a common electrophile, the 1,2,4-triazol-1-yl derivative (1,2,4-triazolide) provided a 57% yield, which is 14% higher than the 50% yield obtained with the imidazol-1-yl derivative (imidazolide) under identical conditions [1].

Nucleophilic Substitution Azolide Reactivity Synthetic Yield

Enzymatic Desymmetrization: 1,2,4-Triazolide vs. Pyrazolide for Enhanced Enantioselectivity

In a CALB-catalyzed alcoholysis desymmetrization of 3-methylglutarate derivatives, the use of 3-methylglutaric di-1,2,4-triazolide as the substrate was found to increase enzyme activity in each reaction step. Furthermore, a switch to 3-methylglutaric dipyrazolide as the substrate was necessary to improve the enantioselectivity in the second-step kinetic resolution, demonstrating that the choice of azolide leaving group critically influences both enzyme activity and stereochemical outcome [1].

Biocatalysis Kinetic Resolution Enantioselective Synthesis

Phosphorylation Efficiency: 1,2,4-Triazolide as a Monofunctional Reagent

2-Chlorophenyl phosphorodi-(1,2,4-triazolide) (41b), when used in a two- to three-fold excess, acts effectively as a monofunctional phosphorylating agent for converting protected nucleosides into their corresponding 3'-phosphates [1]. This contrasts with other phosphorylating agents that may lead to over-phosphorylation or require more stringent conditions.

Oligonucleotide Synthesis Phosphorylation Reagent Nucleic Acid Chemistry

Kinetic Resolution of Amino Acid Derivatives: Quantified Enzyme Specificity

A kinetic analysis of lipase-catalyzed hydrolysis of (R,S)-N-Cbz-proline 1,2,4-triazolide (1) and (R,S)-N-Cbz-pipecolic 1,2,4-triazolide (2) revealed that the enzyme specific activity for each enantiomer of 1 is at least an order-of-magnitude (10x) higher than that for 2 [1]. This quantifies the sensitivity of the 1,2,4-triazolide moiety to the structure of the acyl group, a key consideration for substrate selection.

Biocatalysis Amino Acid Resolution Kinetic Modeling

CO2 Capture Capacity: 1,2,4-Triazolide vs. 1,2,3-Triazolide Ionic Liquids

A study on superbase ionic liquids for CO2 capture compared trihexyltetradecylphosphonium 1,2,4-triazolide with its 1,2,3-triazolide isomer. Under dry conditions at 22 °C and atmospheric pressure, the 1,2,4-triazolide ionic liquid exhibited a higher gravimetric CO2 capacity of 1.02 mol CO2/mol IL, compared to 0.88 mol CO2/mol IL for the 1,2,3-triazolide counterpart, representing a 16% improvement [1].

Ionic Liquids CO2 Capture Material Science

Regioselective N-Alkylation: 1,2,4-Triazolide vs. 1,2,3-Triazolide

In a study of phase-transfer catalyzed N-alkylation of triazolate anions, the use of 1,2,4-triazolide with a specific amidinium receptor catalyst enabled direct access to 4-alkyl-1,2,4-triazoles with a regioselectivity ratio (rr) of up to 94:6, compared to typical alkylations that often yield complex mixtures [1]. While a direct rr comparison to 1,2,3-triazolide under identical conditions is not provided in the same study, the work demonstrates the ability to achieve highly selective transformations with 1,2,4-triazolide that are not generally observed with other azoles without specialized catalysts.

Regioselectivity Alkylation Organocatalysis

Optimal Application Scenarios for 1,2,4-Triazolide Based on Performance Data


High-Yield Synthesis of Nucleoside Analogs

When high yield in nucleophilic addition is critical for synthesizing nucleoside derivatives or other heterocyclic compounds, 1,2,4-triazolide is the preferred nucleophile over imidazolide. The documented 14% yield advantage (57% vs. 50%) directly improves process efficiency and reduces material costs for these high-value pharmaceutical intermediates [1].

Enzymatic Resolution of Chiral Carboxylic Acids and Amino Acid Derivatives

For the preparation of enantiopure carboxylic acids or N-protected amino acids, (R,S)-1,2,4-triazolides are ideal substrates for lipase-catalyzed kinetic resolutions. The demonstrated order-of-magnitude difference in enzyme activity between similar triazolide substrates underscores the tunability of the system and the need for careful selection, making 1,2,4-triazolide a key building block for accessing chiral pharmaceutical intermediates with high enantiomeric excess [2].

Oligonucleotide Synthesis via Phosphotriester Approach

In the synthesis of DNA or RNA fragments using the phosphotriester method, 2-chlorophenyl phosphorodi-(1,2,4-triazolide) is a reagent of choice for the selective monophosphorylation of the 3'-hydroxyl group of protected nucleosides. This monofunctional behavior minimizes side reactions and ensures cleaner product profiles compared to less discriminating phosphorylating agents, which is essential for high-fidelity oligonucleotide assembly [3].

Design of Functional Ionic Liquids for CO2 Capture

When formulating ionic liquids for post-combustion carbon capture or gas separation, the 1,2,4-triazolide anion offers a 16% higher gravimetric CO2 capacity compared to the 1,2,3-triazolide isomer. This advantage makes trihexyltetradecylphosphonium 1,2,4-triazolide a more efficient absorbent, requiring less material per unit of CO2 captured, which is a key metric for process viability and cost-effectiveness [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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